molecular formula C12H23NO B12624677 N,N-Dibutylbut-3-enamide CAS No. 920112-93-2

N,N-Dibutylbut-3-enamide

Cat. No.: B12624677
CAS No.: 920112-93-2
M. Wt: 197.32 g/mol
InChI Key: DECBTWHNXADZBM-UHFFFAOYSA-N
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Description

N,N-Dibutylbut-3-enamide is an organic compound belonging to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dibutylbut-3-enamide can be synthesized through several methods. One common approach involves the dehydrogenation of N,N-dibutylbutanamide. This reaction can be facilitated by using an iron-assisted regioselective oxidative desaturation process . Another method involves the direct synthesis of enamides via electrophilic activation of amides using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The iron-assisted oxidative desaturation method is preferred for its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutylbut-3-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming N,N-dibutylbutanamide.

    Substitution: The double bond in this compound can participate in substitution reactions, leading to the formation of various substituted enamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are often employed.

Major Products

The major products formed from these reactions include various substituted enamides, oxides, and reduced amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dibutylbut-3-enamide has several applications in scientific research:

    Chemistry: It serves as a versatile synthon in organic synthesis, enabling the formation of complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Dibutylbut-3-enamide exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical outcomes. The exact pathways and targets are still under investigation, but it is known to interact with proteins and other biomolecules through its amide and double bond functionalities .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethylbut-3-enamide
  • N,N-Dimethylbut-3-enamide
  • N,N-Dipropylbut-3-enamide

Uniqueness

N,N-Dibutylbut-3-enamide is unique due to its specific chain length and substitution pattern, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers different steric and electronic effects, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

920112-93-2

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N,N-dibutylbut-3-enamide

InChI

InChI=1S/C12H23NO/c1-4-7-10-13(11-8-5-2)12(14)9-6-3/h6H,3-5,7-11H2,1-2H3

InChI Key

DECBTWHNXADZBM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)CC=C

Origin of Product

United States

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